molecular formula C21H19FN2O3S B2796833 (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1111051-40-1

(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2796833
CAS No.: 1111051-40-1
M. Wt: 398.45
InChI Key: OKXKMOBGGMYHQA-UHFFFAOYSA-N
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Description

(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone: is a versatile chemical compound with intriguing properties that make it valuable in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core substituted with a tosyl group and a fluorine atom, as well as a pyrrolidin-1-yl group attached to the quinoline ring via a ketone functional group.

Scientific Research Applications

(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:

  • Medicinal Chemistry: : The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

  • Organic Synthesis: : It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Material Science: : The compound's unique properties make it useful in the development of new materials with specific electronic and optical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound to form the quinoline structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism by which (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as 4-tosylquinoline and fluoroquinolones . While these compounds share structural similarities, This compound is unique due to its specific substitution pattern and the presence of the pyrrolidin-1-yl group, which can impart distinct biological and chemical properties.

Properties

IUPAC Name

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-14-4-7-16(8-5-14)28(26,27)20-17-12-15(22)6-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXKMOBGGMYHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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